

CCT373566: A Potent and Selective Chemical Probe for BCL6 Degradation

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Compound of Interest

Compound Name: CCT373566

Cat. No.: B12409963

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the adaptive immune response.[1] Dysregulation of BCL6 activity is a key driver in several lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][2] **CCT373566** is a potent, selective, and orally bioavailable small molecule that functions as a chemical probe for BCL6.[1][3] Unlike traditional inhibitors that block protein function, **CCT373566** is a "molecular glue" degrader that induces the proteasomal degradation of BCL6.[3][4] This technical guide provides a comprehensive overview of **CCT373566**, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Mechanism of Action

CCT373566 acts as a molecular glue, inducing the polymerization of BCL6.[4] This polymerization event is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the BCL6 protein.[5][6] This degradation mechanism offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, preventing any non-canonical or scaffolding functions of BCL6. The degradation is highly specific, with proteomic studies showing selective reduction of BCL6 levels upon treatment with similar degrader molecules.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of **CCT373566**.

Table 1: Biochemical and Cellular Activity of **CCT373566**[\[2\]](#)[\[3\]](#)

Assay Type	Parameter	Value (nM)	Cell Line/System
Biochemical Assay			
TR-FRET	IC50	2.2	BCL6 BTB domain
Cellular Assays			
MSD Degradation Assay	DC50	0.7	OCI-Ly1
Dmax	>90%	OCI-Ly1	
Cell Proliferation (GI50)	1.4	Karpas 422	
8.0	HT		
12.5	SU-DHL-4		
>1000	OCI-Ly3 (BCL6-low)		

Table 2: In Vivo Pharmacokinetics of **CCT373566** in Mice[\[2\]](#)

Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
Oral (p.o.)	50	1230	2	8610	44
Intravenous (i.v.)	10	2800	0.08	3940	-

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **CCT373566** are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of **CCT373566** to disrupt the interaction between the BCL6 BTB domain and a peptide from the BCL6 co-repressor (BCOR).

Materials:

- Recombinant human BCL6 BTB domain (amino acids 1-129) with a biotin tag
- Cy5-labeled BCOR peptide
- Europium-labeled streptavidin (donor fluorophore)
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
- 384-well low-volume black plates
- TR-FRET plate reader

Procedure:

- Prepare a serial dilution of **CCT373566** in DMSO. Further dilute the compounds in Assay Buffer to a 2X final concentration.
- Add 5 μ L of the diluted **CCT373566** or DMSO (vehicle control) to the wells of the 384-well plate.
- Prepare a master mix containing biotinylated BCL6 BTB domain (final concentration 5 nM) and Cy5-BCOR peptide (final concentration 100 nM) in Assay Buffer.
- Add 5 μ L of the BCL6/BCOR master mix to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.

- Prepare a solution of Europium-labeled streptavidin (final concentration 2.5 nM) in Assay Buffer.
- Add 10 μ L of the Europium-streptavidin solution to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Cy5).
- The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence. IC₅₀ values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Meso Scale Discovery (MSD) BCL6 Degradation Assay

This immunoassay quantifies the levels of endogenous BCL6 protein in cells following treatment with **CCT373566**.

Materials:

- DLBCL cell lines (e.g., OCI-Ly1)
- **CCT373566**
- MSD Human BCL6 Assay Kit
- MSD Read Buffer T
- MSD Sector Imager
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit

Procedure:

- Seed DLBCL cells in 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with a serial dilution of **CCT373566** for the desired time (e.g., 24 hours).
- Lyse the cells by adding lysis buffer and incubate on ice for 20 minutes.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentration of all samples with lysis buffer.
- Follow the manufacturer's protocol for the MSD Human BCL6 Assay Kit. Briefly, add the normalized cell lysates to the pre-coated MSD plate.
- Incubate, wash, and add the detection antibody.
- Add MSD Read Buffer T and immediately read the plate on an MSD Sector Imager.
- The amount of BCL6 is proportional to the electrochemiluminescence signal. DC50 (concentration at 50% maximal degradation) and Dmax (maximal degradation) values are calculated by plotting the BCL6 signal against the logarithm of the compound concentration.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.^{[7][8][9]}

Materials:

- DLBCL cell lines
- **CCT373566**
- CellTiter-Glo® Luminescent Cell Viability Assay Kit
- Opaque-walled 96-well plates

- Luminometer

Procedure:

- Seed cells in opaque-walled 96-well plates at a density of 1×10^4 cells/well.
- Treat the cells with a serial dilution of **CCT373566**.
- Incubate the plates for the desired duration (e.g., 72 hours).
- Equilibrate the plates to room temperature for 30 minutes.[\[8\]](#)
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[\[8\]](#)[\[9\]](#)
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[\[8\]](#)[\[9\]](#)
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[\[8\]](#)[\[9\]](#)
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[8\]](#)[\[9\]](#)
- Measure the luminescence using a plate reader.
- Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the compound concentration.

In Vivo Xenograft Model

This protocol describes the establishment of a DLBCL xenograft model in mice to evaluate the in vivo efficacy of **CCT373566**.

Materials:

- Severe combined immunodeficient (SCID) mice
- DLBCL cell line (e.g., OCI-Ly1)
- Matrigel

- **CCT373566** formulated for oral gavage
- Calipers

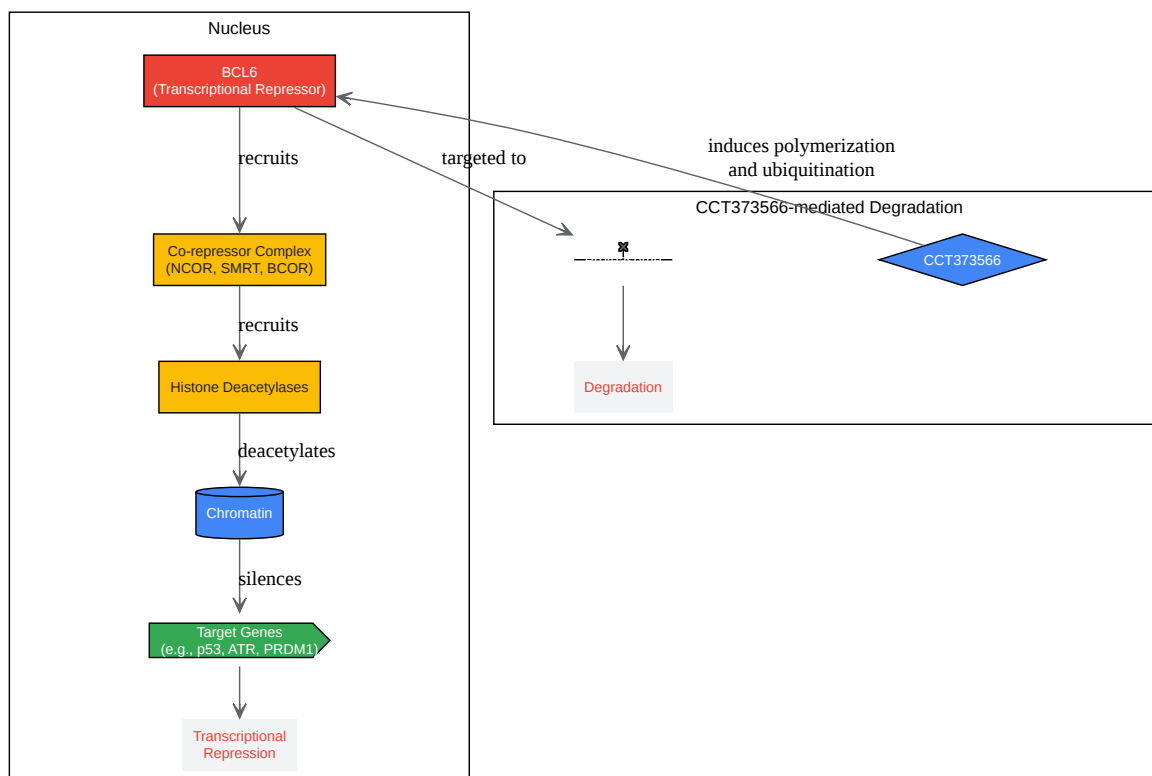
Procedure:

- Harvest DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each SCID mouse.
- Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
- Administer **CCT373566** or vehicle control orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily).
- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm BCL6 degradation).

Visualizations

BCL6 Transcriptional Repression Pathway

BCL6 functions as a transcriptional repressor by recruiting co-repressor complexes to the promoter regions of its target genes. This leads to chromatin condensation and suppression of gene expression. Key downstream targets of BCL6 include genes involved in cell cycle control, DNA damage response, and differentiation.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Caption: BCL6 transcriptional repression and **CCT373566**-mediated degradation.

Experimental Workflow for **CCT373566** Characterization

The characterization of **CCT373566** involves a series of biochemical and cell-based assays to determine its potency and mechanism of action, followed by in vivo studies to assess its efficacy.



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Caption: Workflow for the characterization of **CCT373566**.

Conclusion

CCT373566 is a valuable chemical probe for studying the biology of BCL6. Its potent and selective degradation of BCL6 provides a powerful tool to investigate the consequences of BCL6 removal in various cellular and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize **CCT373566** in their studies of BCL6-dependent processes and for the development of novel therapeutics targeting this key oncoprotein.

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